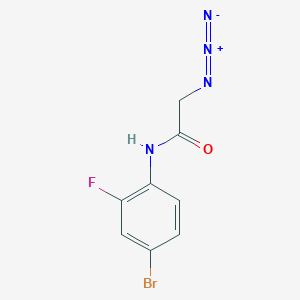

2-azido-N-(4-bromo-2-fluorophenyl)acetamide

Übersicht

Beschreibung

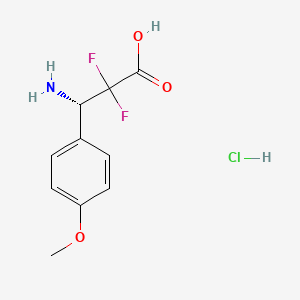

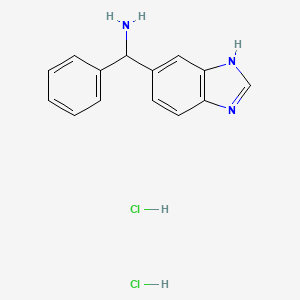

“2-azido-N-(4-bromo-2-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H7BrFNO . It is related to “N-(2-Bromo-4-fluorophenyl)acetamide” and "2-(4-Bromo-2-fluorophenyl)acetamide" .

Molecular Structure Analysis

The molecular structure of “2-azido-N-(4-bromo-2-fluorophenyl)acetamide” can be analyzed based on its molecular formula, C8H7BrFNO . It contains carbon ©, hydrogen (H), bromine (Br), fluorine (F), nitrogen (N), and oxygen (O) atoms .Physical And Chemical Properties Analysis

The average mass of “2-azido-N-(4-bromo-2-fluorophenyl)acetamide” is 232.050 Da and its monoisotopic mass is 230.969498 Da . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .Wissenschaftliche Forschungsanwendungen

Biochemistry: Click Chemistry and Drug Design

2-Azido-N-(4-bromo-2-fluorophenyl)acetamide: is a valuable compound in biochemistry, particularly in the area of click chemistry. This field involves reactions that are highly selective, wide in scope, and yield significant products that can be used for creating complex molecules. In drug design, the azide group of this compound can be used to introduce nitrogen-containing rings into molecules, which are often found in pharmaceuticals .

Pharmacology: Prodrug Development

In pharmacology, the compound’s reactive azide group can be exploited for prodrug strategies. Prodrugs are medications or compounds that, after administration, are metabolized into a pharmacologically active drug. The azide group can be used to modify the pharmacokinetic properties of a drug, improving its delivery and release in the body .

Organic Synthesis: Synthesis of Heterocycles

Organic synthesis utilizes 2-azido-N-(4-bromo-2-fluorophenyl)acetamide for the synthesis of heterocycles, which are rings containing at least one atom other than carbon. These structures are common in many natural products and pharmaceuticals. The azide functionality is particularly useful for constructing nitrogen-rich rings, such as tetrazoles and triazoles, which are prevalent in many biologically active compounds .

Material Science: Functional Materials

In material science, the compound can be used to create functional materials with specific properties. The azide group can react with alkynes to form polymeric materials through a Huisgen cycloaddition reaction. These materials have potential applications in creating novel coatings, adhesives, and other industrial materials .

Analytical Chemistry: Chromatographic Analysis

2-Azido-N-(4-bromo-2-fluorophenyl)acetamide: can serve as a standard or a derivatization agent in chromatographic analysis. Its unique structure allows it to be used in the calibration of analytical instruments and helps in the quantification of complex mixtures by providing a distinct signal .

Environmental Science: Pollutant Detection

The compound’s reactivity and distinctive structure make it suitable for environmental science applications, such as the detection of pollutants. It can be used to synthesize sensors or indicators that react with specific environmental contaminants, allowing for their detection and measurement .

Eigenschaften

IUPAC Name |

2-azido-N-(4-bromo-2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN4O/c9-5-1-2-7(6(10)3-5)13-8(15)4-12-14-11/h1-3H,4H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFNOYGEJQHFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-N-(4-bromo-2-fluorophenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1524815.png)

![2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride](/img/structure/B1524819.png)

![3-Amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1524824.png)

![tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B1524827.png)

![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)